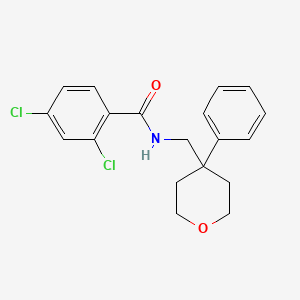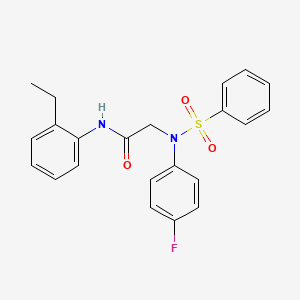![molecular formula C17H18BrNO3 B3563391 5-bromo-N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide CAS No. 6107-26-2](/img/structure/B3563391.png)
5-bromo-N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide
描述
5-bromo-N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the furan ring and a carboxamide group attached to the furan ring through a methylene bridge linked to a phenyloxan moiety. Furan derivatives are known for their diverse biological and pharmacological activities, making them of significant interest in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide can be achieved through a multi-step process involving the following key steps:
Bromination of Furan: The furan ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform.
Formation of Carboxamide: The brominated furan is then reacted with furan-2-carbonyl chloride in the presence of a base such as triethylamine to form the corresponding carboxamide.
Attachment of Phenyloxan Moiety: The final step involves the reaction of the carboxamide with 4-phenyloxan-4-ylmethyl chloride under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
5-bromo-N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position of the furan ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid or reduction to form tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, thiourea, or alkoxides in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3) in an organic solvent.
Major Products Formed
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Tetrahydrofuran derivatives.
Coupling: Biaryl derivatives.
科学研究应用
5-bromo-N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory, anticancer, and antimicrobial drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a probe to investigate the mechanism of action of furan derivatives in biological systems.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-bromo-N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit certain enzymes involved in inflammatory and cancer pathways, thereby exerting anti-inflammatory and anticancer effects.
Modulate Receptors: The compound can bind to and modulate the activity of specific receptors, leading to changes in cellular signaling and function.
Induce Apoptosis: It can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways.
相似化合物的比较
Similar Compounds
5-bromo-N-(4-bromophenyl)furan-2-carboxamide: Similar structure with a bromine atom on the phenyl ring.
5-bromo-N-(4-chlorophenyl)furan-2-carboxamide: Similar structure with a chlorine atom on the phenyl ring.
5-bromo-N-(4-methylphenyl)furan-2-carboxamide: Similar structure with a methyl group on the phenyl ring.
Uniqueness
5-bromo-N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide is unique due to the presence of the phenyloxan moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug development and biological studies .
属性
IUPAC Name |
5-bromo-N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO3/c18-15-7-6-14(22-15)16(20)19-12-17(8-10-21-11-9-17)13-4-2-1-3-5-13/h1-7H,8-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTIRQVAWOVLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=C(O2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360134 | |
| Record name | 5-bromo-N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6107-26-2 | |
| Record name | 5-bromo-N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-3-[(4-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B3563311.png)
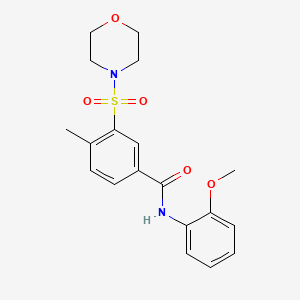
![3-[(3-ACETYLANILINO)SULFONYL]-4-METHYL-N~1~-(2-METHYLPHENYL)BENZAMIDE](/img/structure/B3563327.png)
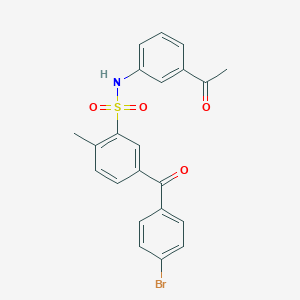
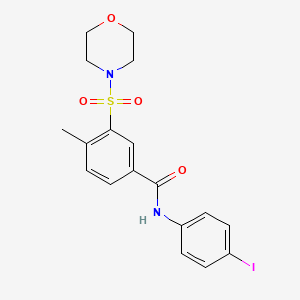
![3-{[(2-methoxyphenyl)amino]sulfonyl}-4-methyl-N-phenylbenzamide](/img/structure/B3563348.png)
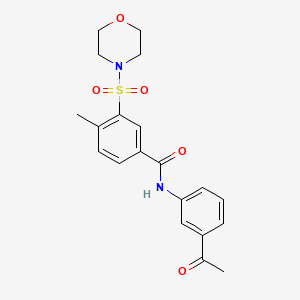
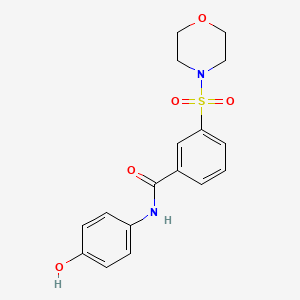
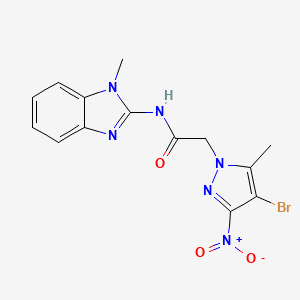
![2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(PYRIDIN-3-YL)METHYL]ACETAMIDE](/img/structure/B3563375.png)
![N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B3563381.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3563384.png)
